![molecular formula C15H14FNO3S B224775 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative of indoline and is also known as FSBI.
Wirkmechanismus
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in the body, which are involved in various cellular processes. It has also been observed to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline has been shown to have various biochemical and physiological effects on the body. It has been observed to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline in lab experiments is its high potency and specificity. It has also been shown to have low toxicity and minimal side effects. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline. One potential direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an antimicrobial agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis for better solubility and efficacy.
Conclusion:
In conclusion, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully realize its potential in various fields.
Synthesemethoden
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline involves the reaction of 5-fluoro-2-methoxyaniline with 4-bromo-1,2-dimethoxybenzene under basic conditions to obtain 5-(4-bromo-1,2-dimethoxyphenyl)-2-methoxyaniline. This intermediate is then reacted with indoline-2-sulfonic acid chloride to obtain 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline.
Wissenschaftliche Forschungsanwendungen
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.
Eigenschaften
Produktname |
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline |
|---|---|
Molekularformel |
C15H14FNO3S |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14FNO3S/c1-20-14-7-6-12(16)10-15(14)21(18,19)17-9-8-11-4-2-3-5-13(11)17/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
RNRFTQXOMRRGPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=CC=CC=C32 |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




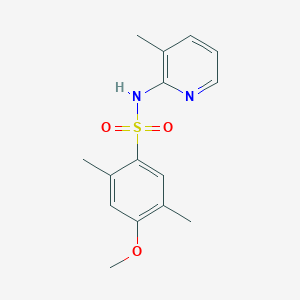
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
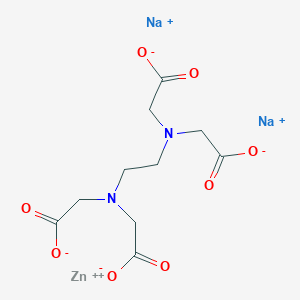
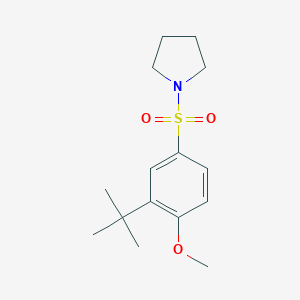
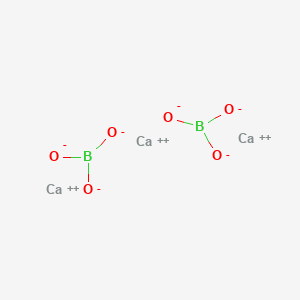
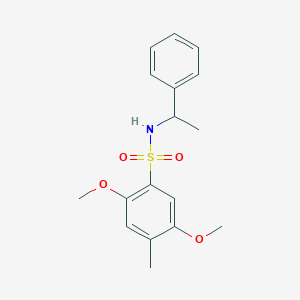

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)


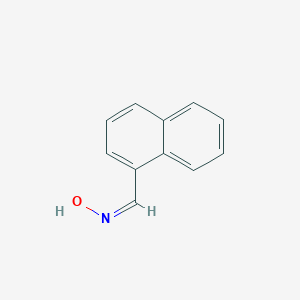
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)